2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes piperidine rings and an octyloxyphenyl group, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride typically involves multiple steps, including the formation of piperidine derivatives and the introduction of the octyloxyphenyl group. Common reagents used in these reactions include piperidine, octyloxybenzene, and carbamoyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or target certain diseases.
Industry: Utilized in the production of specialized chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to changes in cellular function or signaling. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1-Piperidinyl)-2-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate
- 2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(hexyloxy)phenyl)carbamate
- 2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(decyloxy)phenyl)carbamate
Uniqueness
2-(1-Piperidinyl)-1-(1-piperidinylmethyl)ethyl (2-(octyloxy)phenyl)carbamate dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
113873-32-8 |
---|---|
Fórmula molecular |
C28H49Cl2N3O3 |
Peso molecular |
546.6 g/mol |
Nombre IUPAC |
1,3-di(piperidin-1-yl)propan-2-yl N-(2-octoxyphenyl)carbamate;dihydrochloride |
InChI |
InChI=1S/C28H47N3O3.2ClH/c1-2-3-4-5-6-15-22-33-27-17-10-9-16-26(27)29-28(32)34-25(23-30-18-11-7-12-19-30)24-31-20-13-8-14-21-31;;/h9-10,16-17,25H,2-8,11-15,18-24H2,1H3,(H,29,32);2*1H |
Clave InChI |
IXMBJNZMDMUFDY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)CN3CCCCC3.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.